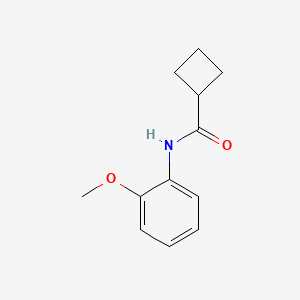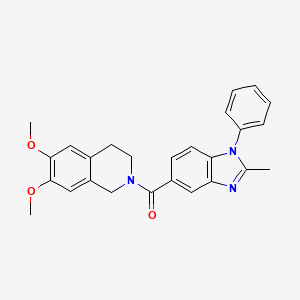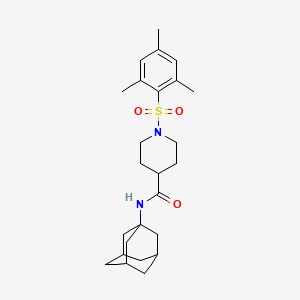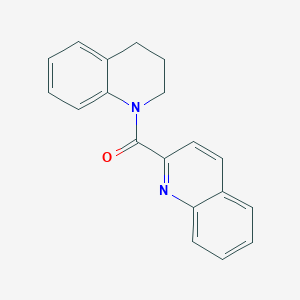![molecular formula C20H26N2O2 B7477997 N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
N-[3-(1-adamantylamino)-3-oxopropyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-adamantylamino)-3-oxopropyl]benzamide, also known as APB, is a chemical compound that has been studied for its potential use in scientific research. APB is a derivative of benzamide and has been found to have a variety of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-[3-(1-adamantylamino)-3-oxopropyl]benzamide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. The endocannabinoid system is a signaling system in the body that is involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In animal models, this compound has been found to have analgesic and anti-inflammatory effects. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-[3-(1-adamantylamino)-3-oxopropyl]benzamide in lab experiments is that it has been well-studied and has a well-established synthesis method. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a versatile compound for use in different areas of research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-[3-(1-adamantylamino)-3-oxopropyl]benzamide. One area of research is the further elucidation of its mechanism of action. Understanding how this compound exerts its effects could lead to the development of more targeted therapies for pain, inflammation, and neurodegenerative diseases. Additionally, research could be conducted to determine the optimal dosage and administration of this compound for different applications. Finally, research could be conducted to determine the long-term effects of this compound on the body, as well as its potential for drug interactions with other compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. While this compound has advantages for use in lab experiments, such as its well-established synthesis method and versatile effects, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of N-[3-(1-adamantylamino)-3-oxopropyl]benzamide involves the reaction of 1-adamantylamine with 3-acetylbenzoic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and yields this compound as a white crystalline solid. The purity of this compound can be increased through recrystallization and purification techniques.
科学的研究の応用
N-[3-(1-adamantylamino)-3-oxopropyl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of pain and inflammation. This compound has been found to have analgesic and anti-inflammatory effects in animal models. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[3-(1-adamantylamino)-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-18(6-7-21-19(24)17-4-2-1-3-5-17)22-20-11-14-8-15(12-20)10-16(9-14)13-20/h1-5,14-16H,6-13H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGNSTMMUPYWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7477917.png)


![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)
![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)
![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)



![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)

